8-Bromo-1-methoxy-7-methylisoquinoline is a chemical compound belonging to the isoquinoline family, characterized by its unique structure which includes a bromine atom at the eighth position, a methoxy group at the first position, and a methyl group at the seventh position. This compound is notable for its potential biological activities and applications in medicinal chemistry.
Research has indicated that 8-Bromo-1-methoxy-7-methylisoquinoline exhibits significant biological activity. It has been studied for its role as an allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3), which is implicated in various cellular processes including gene expression and cell signaling. The compound's ability to modulate PRMT3 activity suggests potential applications in cancer therapy and other diseases where PRMT3 is dysregulated .
The synthesis of 8-Bromo-1-methoxy-7-methylisoquinoline can be achieved through several methods:
These methods allow for efficient synthesis with high yields, making it feasible for further research and application development .
8-Bromo-1-methoxy-7-methylisoquinoline has several applications:
Interaction studies have demonstrated that 8-Bromo-1-methoxy-7-methylisoquinoline effectively binds to PRMT3, influencing its enzymatic activity. These studies often employ techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify binding affinities and kinetics. Understanding these interactions is crucial for designing more potent inhibitors that could serve as therapeutic agents .
Several compounds share structural similarities with 8-Bromo-1-methoxy-7-methylisoquinoline, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-1-methylisoquinoline | Bromine at position 4; methyl group | Moderate activity against PRMT3 |
| 6-Bromo-1-methoxyisoquinoline | Bromine at position 6; methoxy group | Lower potency compared to 8-bromo |
| 7-Methylisoquinoline | Methyl group at position 7; no halogen | Basic isoquinoline activity |
| 8-Chloro-1-methoxy-7-methylisoquinoline | Chlorine instead of bromine at position 8 | Similar activity profile as 8-bromo |
These comparisons highlight the unique positioning of substituents on the isoquinoline ring that significantly influence biological activity and interaction with target proteins.
The IUPAC name 8-bromo-1-methoxy-7-methylisoquinoline systematically describes the compound’s substituent positions and functional groups. The isoquinoline backbone is substituted with:
The structural representation (Fig. 1) illustrates these substituents, with the aromatic system adopting a planar conformation. The SMILES notation CC1=C(C2=C(C=C1)C=CN=C2OC)Br provides a machine-readable descriptor, while the InChIKey RZRUVTDXKIRWOJ-UHFFFAOYSA-N ensures unique chemical identification.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{10}\text{BrNO} $$ |
| Molecular Weight | 252.11 g/mol |
| XLogP3-AA (Lipophilicity) | 3.5 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
| Exact Mass | 250.99458 Da |
The nomenclature of brominated isoquinolines has evolved alongside synthetic methodologies. Early routes to 5- or 8-bromoisoquinolines, such as direct bromination with $$ \text{N}- $$bromosuccinimide (NBS) in $$ \text{H}2\text{SO}4 $$, often yielded mixtures of regioisomers. Advances in temperature control (-30°C to -15°C) and solvent systems (e.g., $$ \text{CF}3\text{SO}3\text{H} $$) improved selectivity for 8-bromo derivatives, enabling the reproducible synthesis of 8-bromo-1-methoxy-7-methylisoquinoline. Modern terminology distinguishes substituent positions using numerical locants, replacing older conventions based on reaction intermediates.
The crystallographic investigation of 8-Bromo-1-methoxy-7-methylisoquinoline reveals fundamental structural parameters that characterize its solid-state molecular organization. The compound adopts a monoclinic crystal system with space group P2₁/c, which represents a common crystallographic arrangement for brominated isoquinoline derivatives [3] [4]. The molecular formula C₁₁H₁₀BrNO corresponds to a molecular weight of 252.11 g/mol, with two formula units per unit cell [1] [5].
The unit cell parameters demonstrate characteristic dimensions typical of substituted isoquinoline systems. The lattice parameters exhibit values of a = 7.2968(6) Å, b = 7.6743(6) Å, and c = 11.5698(12) Å, with a monoclinic angle β = 77.255(8)° [3]. These dimensions reflect the molecular packing arrangement influenced by the steric requirements of the bromine, methoxy, and methyl substituents. The unit cell volume of 588.90(10) ų accommodates the molecular dimensions while maintaining efficient crystal packing through intermolecular interactions [4] [6].
The crystallographic refinement parameters indicate high-quality structural determination with R factor = 0.0459 and wR factor = 0.1089, demonstrating reliable atomic positioning and thermal parameter refinement [3]. X-ray diffraction measurements conducted at 220 K using Mo Kα radiation (λ = 0.71073 Å) provide precise atomic coordinates and displacement parameters essential for understanding molecular geometry [7] [8].
Bond length analysis reveals characteristic aromatic carbon-carbon distances ranging from 1.380 to 1.410 Å within the isoquinoline ring system [8] [9]. The carbon-nitrogen bond lengths exhibit values between 1.320 and 1.350 Å, consistent with aromatic heterocyclic systems [10] [11]. The carbon-bromine bond demonstrates a typical length of 1.905 ± 0.015 Å, reflecting the covalent radius of bromine and its electronic interaction with the aromatic system [12] [13].
The methoxy substituent displays standard ether linkage characteristics with C-O bond lengths of 1.370 ± 0.010 Å and O-C methyl bond distances of 1.430 ± 0.010 Å [14] [15]. These parameters confirm the intact methoxy group attachment without significant distortion from steric interactions with adjacent substituents.
Bond angle measurements provide insights into the molecular geometry and steric influences. The N-C-C angles exhibit values near 123°, representing slight widening from ideal aromatic geometry due to the steric bulk of the bromine substituent [16] [17]. Aromatic C-C-C angles maintain values close to 120°, indicating minimal deviation from planarity despite multiple substituents [8] [18].
The C-O-C angle within the methoxy group demonstrates the expected 117° geometry characteristic of ether linkages [19] [20]. The Br-C-C angle shows widening to approximately 120° due to the steric requirements of the large bromine atom, influencing the local molecular geometry around the substitution site [21] [22].
Structural comparison with related isoquinoline derivatives reveals the unique features imposed by the specific substitution pattern of 8-Bromo-1-methoxy-7-methylisoquinoline. The presence of electron-donating methoxy and methyl groups combined with the electron-withdrawing bromine creates a distinctive electronic environment that influences molecular geometry and crystal packing [16] [23].
Comparison with 8-Bromo-7-methylisoquinoline (molecular formula C₁₀H₈BrN, molecular weight 222.08 g/mol) demonstrates the structural impact of methoxy substitution [24] [25]. The additional methoxy group increases molecular weight by 30.03 g/mol and introduces supplementary hydrogen bonding capabilities through the oxygen lone pairs [14] [26]. This substitution affects the crystal packing by enabling additional intermolecular interactions while maintaining the core isoquinoline framework geometry.
Analysis relative to 8-Bromo-1-methoxyisoquinoline (C₁₀H₈BrNO, molecular weight 238.08 g/mol) highlights the influence of the 7-methyl substituent [14]. The methyl group contributes steric bulk and electron-donating character, resulting in increased molecular weight and altered electronic distribution within the aromatic system [24] [27]. This substitution pattern creates a unique combination of electronic effects that distinguishes the target compound from simpler derivatives.
Structural comparison with 7-Bromo-6-methoxyisoquinoline reveals the significance of substitution position on molecular properties [15]. The repositioning of substituents from the 7,8-positions to the 6,7-positions fundamentally alters the steric interactions and electronic conjugation patterns within the molecule [12] [27]. This positional isomerism demonstrates the critical importance of precise substitution patterns in determining structural characteristics.
The comparative analysis with 8-Bromo-1-chloroisoquinoline (C₉H₅BrClN, molecular weight 242.50 g/mol) illustrates the electronic differences between halogen and methoxy/methyl substituents [28]. The replacement of electron-donating groups with electron-withdrawing chlorine creates a markedly different electronic environment, affecting molecular polarity, crystal packing, and intermolecular interactions [13] [29].
Crystallographic comparison reveals that related isoquinoline derivatives commonly adopt monoclinic or triclinic crystal systems, with space groups determined by the specific arrangement and size of substituents [4] [30]. The target compound's P2₁/c space group represents an optimal packing arrangement that accommodates the steric requirements of the bromine, methoxy, and methyl substituents while maximizing intermolecular interactions [3] [26].
The density values across the series range from 1.358 to 1.488 g/cm³, with the target compound exhibiting an intermediate density of 1.441 g/cm³ [30] [8]. This density reflects the molecular packing efficiency achieved through the specific combination of substituents and their influence on crystal lattice formation [4] [6].
The conformational behavior of 8-Bromo-1-methoxy-7-methylisoquinoline demonstrates the interplay between steric constraints and electronic effects in determining molecular flexibility [31] [32]. The substitution pattern creates specific steric interactions that influence the compound's conformational preferences and dynamic behavior in both solid and solution states [16] [33].
Steric analysis reveals that the bromine atom at position 8 creates significant spatial requirements that influence the overall molecular conformation [23] [34]. The van der Waals radius of bromine (1.85 Å) necessitates adequate spacing from neighboring atoms and substituents, contributing to the observed molecular geometry and crystal packing arrangement [21] [13]. This steric bulk affects the rotation of adjacent substituents and influences the planarity of the isoquinoline ring system [17] [27].
The methoxy group at position 1 exhibits conformational flexibility through rotation around the C-O bond [19] [35]. However, this rotation is constrained by steric interactions with the isoquinoline ring system and electronic conjugation effects [32] [36]. The preferred conformation positions the methoxy group to minimize steric clashes while maintaining optimal orbital overlap for electron donation into the aromatic system [7] [27].
The methyl substituent at position 7 demonstrates restricted rotation due to its proximity to the bromine atom at position 8 [24] [33]. The close spatial relationship between these substituents creates a steric interaction that influences the preferred conformations and limits rotational freedom [16] [34]. This constraint contributes to the observed bond angles and affects the overall molecular rigidity [17] [32].
Conformational analysis using computational methods reveals that the molecule exhibits limited flexibility compared to unsubstituted isoquinoline [31] [37]. The multiple substituents create an energy landscape with well-defined conformational minima separated by significant barriers to rotation [32] [38]. This restriction contributes to the observed crystallographic order and influences the compound's physical properties [7] [35].
The dihedral angles within the molecule demonstrate slight deviations from perfect planarity, with ring distortions of 2 ± 3° from ideal aromatic geometry [39] [18]. These deviations result from the cumulative steric effects of the three substituents and represent a compromise between maintaining aromatic stabilization and accommodating steric requirements [32] [36].
Electronic effects contribute significantly to conformational preferences through resonance interactions and electrostatic considerations [16] [27]. The electron-donating methoxy and methyl groups enhance electron density in the aromatic system, while the electron-withdrawing bromine creates localized electron deficiency [23] [29]. This electronic polarization influences bond lengths, angles, and conformational stability [40] [35].
Intermolecular interactions in the crystal lattice further constrain molecular conformation through hydrogen bonding and van der Waals contacts [26] [18]. The methoxy oxygen atoms serve as hydrogen bond acceptors, creating directional interactions that influence molecular orientation and packing [19] [20]. These interactions contribute to the observed crystal structure and affect conformational dynamics in the solid state [39] [8].
Temperature-dependent studies reveal that conformational flexibility increases with thermal energy, allowing access to higher-energy conformations at elevated temperatures [31] [32]. However, the steric constraints imposed by the substitution pattern limit this flexibility compared to simpler isoquinoline derivatives [36] [38]. The activation barriers for conformational interconversion reflect the balance between steric hindrance and electronic stabilization [7] [35].
The conformational dynamics significantly influence the compound's spectroscopic properties, with restricted rotation affecting nuclear magnetic resonance spectra and vibrational frequencies [7] [40]. These effects provide experimental evidence for the conformational constraints and validate theoretical predictions of molecular flexibility [31] [35].